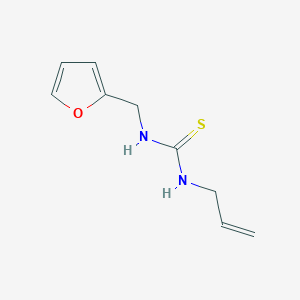

1-Allyl-3-(furan-2-ylmethyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-3-prop-2-enylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-2-5-10-9(13)11-7-8-4-3-6-12-8/h2-4,6H,1,5,7H2,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBFUJAOSAQUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 1 Allyl 3 Furan 2 Ylmethyl Thiourea

Established Synthetic Routes to 1-Allyl-3-(furan-2-ylmethyl)thiourea

The most direct and established method for the synthesis of N,N'-disubstituted thioureas, such as this compound, involves the reaction of an amine with an isothiocyanate. ijacskros.com Specifically, this involves the nucleophilic addition of furfurylamine (B118560) to allyl isothiocyanate. This reaction is typically straightforward and high-yielding.

The general reaction is as follows:

Allyl Isothiocyanate + Furfurylamine → this compound

Reaction Mechanisms and Optimization of Reaction Conditions

The synthesis of this compound proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of furfurylamine attacks the electrophilic carbon atom of the isothiocyanate group in allyl isothiocyanate. scispace.com This is followed by proton transfer to the nitrogen atom of the isothiocyanate, resulting in the formation of the thiourea (B124793) derivative.

Optimization of reaction conditions is crucial for maximizing the yield and purity of the product. Key parameters that can be varied include the solvent, temperature, and reaction time. A range of solvents can be employed, from polar aprotic solvents like acetonitrile (B52724) and dimethylformamide (DMF) to alcohols like ethanol (B145695). The reaction is often carried out at room temperature, but gentle heating can be used to accelerate the reaction rate.

| Parameter | Condition | Rationale |

| Solvent | Acetonitrile, Ethanol, DMF, or Solvent-free | Varies based on reactant solubility and green chemistry considerations. |

| Temperature | Room Temperature to 60 °C | To balance reaction rate and potential side reactions. |

| Reaction Time | 1 to 24 hours | Monitored by Thin Layer Chromatography (TLC) for completion. |

| Stoichiometry | Equimolar amounts of reactants | To ensure complete conversion of the limiting reagent. |

Green Chemistry Approaches in Compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of thiourea derivatives, green chemistry approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption. researchgate.net

One prominent green approach is the use of solvent-free or "neat" reaction conditions. researchgate.net In the case of this compound, this would involve mixing furfurylamine and allyl isothiocyanate directly without a solvent. This method often leads to shorter reaction times and simpler work-up procedures, as the product may precipitate directly from the reaction mixture.

Another green strategy is the use of water as a solvent, which is non-toxic, inexpensive, and environmentally benign. The reaction of amines with isothiocyanates can often be carried out in aqueous media, sometimes with the aid of a surfactant to improve solubility. srce.hr

Design and Synthesis of Structural Analogues and Derivatives

The modular nature of the synthesis of this compound allows for the straightforward design and synthesis of a wide range of structural analogues and derivatives. Modifications can be made to the allyl moiety, the furan-2-ylmethyl moiety, and the thiourea core itself.

Modifications to the Allyl Moiety

The allyl group can be replaced with a variety of other substituents by using different isothiocyanates in the synthesis. This allows for the exploration of the structure-activity relationship related to this part of the molecule.

| Isothiocyanate Precursor | Resulting Moiety |

| Methyl isothiocyanate | Methyl |

| Ethyl isothiocyanate | Ethyl |

| Phenyl isothiocyanate | Phenyl |

| Benzyl isothiocyanate | Benzyl |

Alterations of the Furan-2-ylmethyl Moiety

Similarly, the furan-2-ylmethyl group can be modified by using different primary amines in the reaction with allyl isothiocyanate. This allows for the introduction of various aromatic and heterocyclic systems.

| Amine Precursor | Resulting Moiety |

| Benzylamine | Benzyl |

| Thiophen-2-ylmethanamine | Thiophen-2-ylmethyl |

| Pyridin-2-ylmethanamine | Pyridin-2-ylmethyl |

| Aniline | Phenyl |

Substitution Patterns on the Thiourea Core

While this compound is an N,N'-disubstituted thiourea, it is also possible to synthesize trisubstituted and tetrasubstituted derivatives. This can be achieved by starting with a monosubstituted thiourea and performing a subsequent alkylation or arylation reaction. For instance, N-allylthiourea could be reacted with a furan-based electrophile. However, the direct synthesis from a secondary amine and an isothiocyanate is a more common route for creating more complex substitution patterns.

Chemo- and Regioselectivity Considerations in Derivatization

The derivatization of this compound presents several considerations regarding chemo- and regioselectivity due to the presence of multiple reactive sites. These include the sulfur atom, the two nitrogen atoms of the thiourea core, the allyl group's double bond, and the furan (B31954) ring.

The sulfur atom is a soft nucleophile and is the most likely site for alkylation, leading to the formation of isothiourea derivatives. The choice of alkylating agent and reaction conditions can influence the selectivity. Harder electrophiles might show a preference for reaction at one of the nitrogen atoms, though this is generally less favored.

The two nitrogen atoms of the thiourea backbone exhibit different nucleophilic characteristics. The N1 nitrogen, bonded to the allyl group, and the N3 nitrogen, attached to the furan-2-ylmethyl group, could both potentially react with electrophiles. The steric hindrance and electronic effects of the respective substituents would play a crucial role in determining the regioselectivity of such reactions.

The double bond of the allyl group is susceptible to a variety of addition reactions. For instance, halogenation or hydrohalogenation would proceed according to Markovnikov's or anti-Markovnikov's rule, depending on the reaction conditions. Epoxidation of the double bond would yield an oxirane ring, which can be further functionalized.

The furan ring, being an electron-rich aromatic system, can undergo electrophilic substitution reactions. The regioselectivity of these substitutions is directed by the activating effect of the oxygen atom, typically favoring reaction at the C5 position. However, the reaction conditions would need to be carefully controlled to avoid undesired side reactions or polymerization of the furan moiety.

Scalability and Process Chemistry Research for Compound Production

Currently, there is a lack of specific research published on the scalability and process chemistry for the production of this compound. However, general principles of chemical process development can be applied to theorize a scalable synthesis.

A key consideration for large-scale production would be the selection of a cost-effective and efficient synthetic route. The reaction of allyl isothiocyanate with furfurylamine is a strong candidate due to the commercial availability of both starting materials. Process optimization would focus on maximizing the yield and purity of the final product while minimizing waste and energy consumption.

Table 1: Potential Parameters for Process Optimization

| Parameter | Considerations for Scalability |

| Solvent Selection | Use of a recyclable, low-toxicity solvent with good solubility for both reactants and the product. |

| Reaction Temperature | Optimization to ensure a reasonable reaction rate without promoting side reactions or decomposition. |

| Reactant Stoichiometry | Fine-tuning the molar ratio of allyl isothiocyanate to furfurylamine to maximize conversion and minimize unreacted starting materials. |

| Work-up and Purification | Development of a simple and efficient purification method, such as crystallization or distillation, to avoid chromatographic techniques which are less suitable for large-scale production. |

| Process Safety | A thorough evaluation of the reaction's thermal hazards and the implementation of appropriate safety measures. |

Further research into the process chemistry of this compound would be necessary to develop a robust and economically viable manufacturing process. This would involve detailed kinetic studies, reaction calorimetry, and the development of analytical methods for in-process control.

Advanced Spectroscopic and Structural Elucidation of 1 Allyl 3 Furan 2 Ylmethyl Thiourea and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Analysis

One-dimensional NMR spectra offer fundamental insights into the molecular structure of 1-Allyl-3-(furan-2-ylmethyl)thiourea.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) for this compound in a suitable solvent like DMSO-d₆ are predicted based on the analysis of its constituent fragments, the allyl group and the furan-2-ylmethyl group, attached to the thiourea (B124793) core.

For the allyl group, the methine proton (-CH=) is expected to appear as a multiplet around 5.7-5.9 ppm. The terminal vinyl protons (=CH₂) would likely resonate as two distinct multiplets between 5.0 and 5.3 ppm due to their different spatial orientations (cis and trans to the methine proton). The methylene (B1212753) protons adjacent to the nitrogen (-NH-CH₂-) are anticipated to show a signal around 4.0-4.2 ppm.

The furan-2-ylmethyl moiety's protons have characteristic chemical shifts. The proton on the carbon adjacent to the oxygen in the furan (B31954) ring (H-5) is expected to be the most downfield of the ring protons, appearing around 7.5-7.6 ppm. The proton at the C-3 position (H-3) would likely resonate around 6.3-6.4 ppm, and the proton at the C-4 position (H-4) is expected to be in a similar region, around 6.2-6.3 ppm. The methylene protons of the furfuryl group (-CH₂-) attached to the nitrogen would likely appear as a doublet around 4.6-4.8 ppm. The NH protons of the thiourea group are expected to give rise to broad signals, typically in the range of 7.0-8.5 ppm, and their chemical shifts can be sensitive to solvent and concentration.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| -NH- (Allyl side) | ~7.0-8.5 | Broad singlet/triplet | - |

| -NH- (Furfuryl side) | ~7.0-8.5 | Broad singlet/triplet | - |

| -CH= (Allyl) | ~5.7-5.9 | Multiplet | - |

| =CH₂ (Allyl, trans) | ~5.1-5.3 | Multiplet | - |

| =CH₂ (Allyl, cis) | ~5.0-5.2 | Multiplet | - |

| -NH-CH₂- (Allyl) | ~4.0-4.2 | Multiplet | - |

| -CH₂- (Furfuryl) | ~4.6-4.8 | Doublet | ~5-6 |

| H-5 (Furan) | ~7.5-7.6 | Doublet of doublets | - |

| H-3 (Furan) | ~6.3-6.4 | Doublet of doublets | - |

| H-4 (Furan) | ~6.2-6.3 | Doublet of doublets | - |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The thiocarbonyl carbon (C=S) of the thiourea moiety is a key diagnostic signal and is expected to resonate significantly downfield, typically in the range of 180-185 ppm.

The carbons of the allyl group are expected at approximately 134-136 ppm for the methine carbon (-CH=), around 115-117 ppm for the terminal vinyl carbon (=CH₂), and about 46-48 ppm for the methylene carbon adjacent to the nitrogen (-CH₂-NH-).

For the furan-2-ylmethyl group, the quaternary carbon of the furan ring attached to the methylene group (C-2) is anticipated around 150-152 ppm. The other furan ring carbons are expected at approximately 142-143 ppm (C-5), 110-111 ppm (C-4), and 107-108 ppm (C-3). The methylene carbon of the furfuryl group (-CH₂-) is predicted to be in the range of 40-42 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=S (Thiourea) | ~180-185 |

| -CH= (Allyl) | ~134-136 |

| =CH₂ (Allyl) | ~115-117 |

| -CH₂-NH- (Allyl) | ~46-48 |

| C-2 (Furan) | ~150-152 |

| C-5 (Furan) | ~142-143 |

| C-4 (Furan) | ~110-111 |

| C-3 (Furan) | ~107-108 |

| -CH₂- (Furfuryl) | ~40-42 |

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct information about the nitrogen atoms in the thiourea core. The chemical shifts of the nitrogen atoms would be influenced by their hybridization and the nature of the substituents. For thiourea derivatives, the nitrogen signals are typically broad and can be found in a wide range, often between -250 and -350 ppm relative to nitromethane. The specific chemical shifts would help in understanding the electronic environment and potential tautomeric forms.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, strong cross-peaks would be observed between the methine proton and the terminal vinyl protons of the allyl group, as well as between the methylene protons and the NH proton of the allyl moiety. Similarly, correlations between the furan ring protons (H-3, H-4, and H-5) would confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the allyl and furan-2-ylmethyl groups to their corresponding carbon signals, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those between the NH protons and the thiocarbonyl carbon, confirming the thiourea core structure. Correlations between the methylene protons of the allyl and furfuryl groups to the thiocarbonyl carbon would also be expected. Furthermore, correlations from the furfuryl methylene protons to the carbons of the furan ring would solidify the connectivity of this substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY could help to determine the preferred conformation of the molecule, for example, by showing through-space interactions between the protons of the allyl and furan-2-ylmethyl groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the thiourea moiety would appear as one or more bands in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the allyl group's sp² carbons would be observed just above 3000 cm⁻¹, while the sp³ C-H stretches of the methylene groups would be found just below 3000 cm⁻¹. The C=C stretching vibration of the allyl group is expected around 1640-1660 cm⁻¹. A strong band corresponding to the C=S stretching vibration, a key feature of thioureas, is typically observed in the range of 1300-1400 cm⁻¹ and can also have contributions in the 700-850 cm⁻¹ region. The characteristic bands of the furan ring would include C-H stretching around 3100-3150 cm⁻¹, C=C stretching near 1500-1600 cm⁻¹, and C-O-C stretching in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=S stretching vibration often gives a strong and characteristic Raman signal. The C=C stretching of the allyl group and the aromatic C=C stretching of the furan ring are also expected to be Raman active. The symmetric C-H stretching vibrations would also be visible.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H (Thiourea) | 3100-3400 | 3100-3400 | Stretching |

| C-H (sp², Allyl & Furan) | 3000-3150 | 3000-3150 | Stretching |

| C-H (sp³, Methylene) | 2850-2960 | 2850-2960 | Stretching |

| C=C (Allyl) | 1640-1660 | 1640-1660 | Stretching |

| C=C (Furan) | 1500-1600 | 1500-1600 | Stretching |

| C=S (Thiourea) | 1300-1400, 700-850 | Strong signal expected | Stretching |

| C-O-C (Furan) | 1000-1300 | - | Stretching |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Investigation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₉H₁₂N₂OS), the calculated exact mass of the neutral molecule is 196.0670 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at an m/z of approximately 197.0748. The high accuracy of this measurement allows for the unambiguous determination of the elemental formula.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) to generate product ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, several fragmentation pathways can be predicted.

A prominent fragmentation would likely involve the cleavage of the C-N bonds of the thiourea core. The loss of the allyl group (C₃H₅, 41 Da) or the furan-2-ylmethyl group (C₅H₅O, 81 Da) from the protonated molecular ion would lead to significant fragment ions. Cleavage of the bond between the furfuryl methylene group and the furan ring could lead to a characteristic ion at m/z 81, corresponding to the furfuryl cation. Another possible fragmentation pathway could involve the cleavage of the thiourea unit itself.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 197.0748 [M+H]⁺ | 156.0441 | C₃H₅ (Allyl radical) | [M+H - C₃H₅]⁺ |

| 197.0748 [M+H]⁺ | 116.0351 | C₅H₅O (Furfuryl radical) | [M+H - C₅H₅O]⁺ |

| 197.0748 [M+H]⁺ | 81.0334 | C₄H₆N₂S (Allylthiourea radical) | [C₅H₅O]⁺ (Furfuryl cation) |

| 197.0748 [M+H]⁺ | 58.0299 | C₇H₇NO (Furan-2-ylmethanamine) | [C₂H₄NS]⁺ |

Theoretical and Computational Investigations of 1 Allyl 3 Furan 2 Ylmethyl Thiourea

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict various electronic and reactivity parameters, offering a detailed picture of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For thiourea (B124793) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are utilized to optimize the ground state geometry and to calculate key electronic properties.

DFT calculations also provide information on bond lengths, bond angles, and Mulliken atomic charges. In thiourea derivatives, the sulfur and nitrogen atoms of the thiourea core, along with the oxygen of the furan (B31954) ring, are expected to possess negative charges, indicating their role as potential nucleophilic centers. Conversely, the carbon atom of the thiocarbonyl group (C=S) would exhibit a positive charge, marking it as an electrophilic site.

Table 1: Illustrative DFT-Calculated Properties for a Thiourea Derivative Analog

| Parameter | Value |

|---|---|

| Total Energy | (Typical range in Hartrees) |

| Dipole Moment | (Typical range in Debye) |

| C=S Bond Length | ~1.68 Å |

Note: The data in this table is illustrative and based on typical values found for similar thiourea derivatives in the literature.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For 1-Allyl-3-(furan-2-ylmethyl)thiourea, the HOMO is likely to be localized on the electron-rich furan ring and the sulfur atom of the thiourea group, making these the primary sites for electrophilic attack. The LUMO, conversely, would be distributed over the thiocarbonyl group and the allyl moiety, indicating these as the probable sites for nucleophilic attack. In studies of similar fluorinated thioureas, a low HOMO-LUMO gap was correlated with higher bacterial activity tandfonline.com.

Table 2: Representative FMO Data for a Furan-Containing Thiourea Analog

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -5.5 |

| LUMO | -1.5 to -0.5 |

Note: This data is representative and based on computational studies of analogous compounds.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. The MEP map helps to identify the electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue) regions. For this compound, the MEP map would likely show negative potential around the sulfur and oxygen atoms, confirming their nucleophilic character, and positive potential around the N-H protons, indicating their potential to act as hydrogen bond donors.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation. This compound possesses several rotatable bonds, leading to a number of possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Potential energy surface (PES) mapping can be performed by systematically rotating key dihedral angles and calculating the corresponding energy. This provides a detailed landscape of the conformational space, highlighting the low-energy valleys (stable conformers) and the energetic hills (transition states).

Molecular Dynamics (MD) Simulations for Solvation Effects and Dynamic Behavior

While quantum chemical calculations provide insights into the properties of a single molecule in the gas phase, Molecular Dynamics (MD) simulations allow for the study of a molecule's behavior in a more realistic environment, such as in a solvent or interacting with a biological macromolecule.

MD simulations of furan-containing molecules have been used to study their structural evolution and properties in solution psu.edu. For this compound, MD simulations in an aqueous environment would reveal how water molecules interact with the compound, particularly through hydrogen bonding with the N-H, C=S, and furan oxygen groups. These simulations can provide information on the stability of different conformers in solution and the dynamics of the solvation shell. Such studies are crucial for understanding the compound's solubility and how it might behave in a biological milieu.

In Silico Prediction of Potential Biological Targets and Ligand-Receptor Interactions

Computational methods are increasingly used to predict the potential biological targets of a compound and to study its interactions with these targets at the molecular level. For thiourea derivatives, a wide range of biological activities have been reported, and in silico methods can help to identify the most probable mechanisms of action.

Molecular docking is a common technique used to predict the binding mode and affinity of a ligand to the active site of a receptor. Studies on N-allylthiourea derivatives have explored their anticancer activity through molecular docking with proteins like BRAF (V600E) biointerfaceresearch.com. The furan ring, present in many bioactive molecules, can also play a significant role in receptor binding.

By screening this compound against a library of known protein structures, it is possible to identify potential biological targets. The docking results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, the N-H groups of the thiourea can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. The furan and allyl groups can engage in hydrophobic and van der Waals interactions.

Table 3: Potential Biological Targets for Thiourea Derivatives Identified Through In Silico Studies

| Target Class | Specific Examples |

|---|---|

| Kinases | BRAF, VEGFR2 |

| Enzymes | Urease, Carbonic Anhydrase |

Computational Approaches in Rational Design of Derivatives

The insights gained from the computational studies described above can be leveraged for the rational design of new derivatives of this compound with improved properties. By understanding the structure-activity relationships (SAR), modifications can be made to the parent molecule to enhance its biological activity, selectivity, or pharmacokinetic profile.

For instance, if a particular biological target is identified, derivatives can be designed to optimize interactions with the active site. This could involve modifying the substituents on the furan ring or the allyl group to improve binding affinity or to introduce new interaction points. FMO and MEP analysis can guide the selection of substituents that would enhance the desired electronic properties.

Computational tools can also be used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the designed derivatives, helping to prioritize the most promising candidates for synthesis and experimental testing. This iterative process of computational design, synthesis, and testing is a cornerstone of modern drug discovery sciencepublishinggroup.com.

Mechanistic Biological Activity Studies of 1 Allyl 3 Furan 2 Ylmethyl Thiourea and Its Analogues

Enzyme Inhibition Kinetics and Allosteric/Orthosteric Binding Mechanisms

The thiourea (B124793) scaffold is a key feature in numerous enzyme inhibitors. biointerfaceresearch.com The sulfur and nitrogen atoms of the thiourea core can act as hydrogen bond donors and acceptors, facilitating interactions with the active or allosteric sites of various enzymes. biointerfaceresearch.com

Research on thiourea analogues has identified several key enzyme targets. These enzymes are often implicated in various diseases, highlighting the therapeutic potential of this class of compounds.

Urease: Many thiourea derivatives have been identified as potent inhibitors of urease, an enzyme linked to pathologies such as peptic ulcers and kidney stone formation. nih.gov For instance, a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids demonstrated significant inhibition of Jack bean urease, with some compounds showing greater activity than the standard inhibitor. nih.gov

α-Glucosidase and α-Amylase: These enzymes are critical targets in the management of type 2 diabetes. Certain novel thiourea derivatives have been shown to inhibit α-glucosidase and α-amylase. nih.gov For example, compounds like 1-(2,4-difluorophenyl)-3-(2-iodophenyl)thiourea (AH) exhibited strong inhibitory activity against α-glucosidase. nih.gov Similarly, analogues such as 1-allyl-3-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)thiourea have been studied for their α-glucosidase inhibitory action. mdpi.com

Protein Tyrosine Phosphatase 1B (PTP1B): As a negative regulator of insulin (B600854) signaling, PTP1B is another important target for diabetes treatment. Thiourea derivatives have shown potent inhibitory effects against this enzyme. nih.gov

Kinases: The antitumor activity of thiourea derivatives often stems from their ability to inhibit protein kinases involved in carcinogenesis. biointerfaceresearch.com For example, N-allylthiourea derivatives have been investigated for their interaction with the BRAF(V600E) protein, a kinase implicated in melanoma. biointerfaceresearch.com Another N-substituted thiourea derivative was found to be an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key protein tyrosine kinase in lung cancer. nih.gov

Table 1: Enzyme Inhibitory Activities of Selected Thiourea Analogues

| Compound/Analogue | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| 1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea (4i) | Jack Bean Urease | 0.0019 µM | nih.gov |

| 1-(2,4-difluorophenyl)-3-(2-iodophenyl)thiourea (AH) | α-Glucosidase | 47.9 µM | nih.gov |

| 1-(2,4-difluorophenyl)-3-(2-iodophenyl)thiourea (AH) | PTP1B | 79.74 µM | nih.gov |

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9a) | α-Glucosidase | 9.77 mM | mdpi.com |

| N-(Allylcarbamothioyl)-2-chlorobenzamide (17) | BRAF (V600E) (Docking study) | 2.6 µM (Cytotoxicity vs. MCF-7) | biointerfaceresearch.com |

Note: IC₅₀ values represent the concentration required for 50% inhibition. The table presents data from analogues to infer potential activity.

Molecular docking studies on various thiourea analogues provide insights into their binding mechanisms, which are likely orthosteric, involving direct competition with the natural substrate at the enzyme's active site.

The binding of thiourea derivatives to enzyme active sites is typically stabilized by a network of interactions. For instance, in the inhibition of urease, molecular docking has shown that thiourea compounds fit well within the enzyme's binding pocket. biointerfaceresearch.com The interactions often involve hydrophobic contacts between the aromatic rings of the ligand and nonpolar residues of the enzyme, as well as hydrogen bonds formed by the thiourea's N-H and C=S groups with key amino acids in the active site. biointerfaceresearch.comnih.gov

Similarly, for antitubercular targets like the M. tuberculosis enoyl reductase (InhA), the thiourea moiety interacts favorably with a hydrophobic site within the enzyme. nih.gov The specific substituents on the thiourea scaffold, such as the allyl and furan (B31954) groups in the case of 1-Allyl-3-(furan-2-ylmethyl)thiourea, play a crucial role in determining the specificity and strength of these interactions. biointerfaceresearch.com The furan ring can participate in π-π stacking or hydrophobic interactions, while the flexible allyl group can adapt to the shape of the binding pocket.

Receptor-Ligand Interaction Profiling and Receptor Subtype Selectivity

Thiourea-based compounds are effective anion receptors, capable of binding to negatively charged species or regions of proteins through hydrogen bonding. frontiersin.orgresearchgate.netresearchgate.netnih.govacs.org This ability is fundamental to their interaction with biological receptors. The acidity of the N-H protons in the thiourea group facilitates strong hydrogen-bonding interactions, which can be modulated by the electronic properties of the substituents. nih.govacs.org

Specific agonistic or antagonistic activities of this compound on cellular receptors have not been directly reported. However, the structural motifs suggest potential interactions. The ability of thioureas to act as ligands for various protein targets indicates they could function as either agonists or antagonists depending on the specific receptor and the conformational changes induced upon binding. For example, the inhibition of receptor tyrosine kinases like EGFR by a thiourea derivative points to an antagonistic mechanism, where the compound blocks the receptor's active site and prevents its activation by endogenous ligands. nih.gov

G-protein coupled receptors (GPCRs) represent a major class of drug targets, and their function is often modulated by ligands binding to either orthosteric or allosteric sites. nih.govnih.gov Allosteric modulators bind to a site topographically distinct from the endogenous ligand binding site, allowing for a "fine-tuning" of the receptor's response. nih.govresearchgate.net

While there is no direct evidence of this compound acting on GPCRs or ion channels, the chemical properties of thiourea derivatives make them plausible candidates for such interactions. Their ability to form directional hydrogen bonds could allow them to bind to allosteric pockets on these complex transmembrane proteins, thereby stabilizing conformations that either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the receptor's activity. nih.govnih.gov The diversity of structures within the thiourea family suggests that specific derivatives could be developed to achieve receptor subtype selectivity, a key advantage of allosteric modulators. nih.gov

Modulation of Cellular Signaling Pathways and Gene Expression

The biological effects of a compound are ultimately determined by its impact on cellular signaling pathways and subsequent changes in gene expression. Both the allyl and furan moieties present in this compound are known to have significant bioactivity.

The allyl group, particularly in the form of allyl isothiocyanate (AITC), has been shown to modulate a multitude of signaling pathways. nih.gov AITC can influence pathways related to oxidative stress, inflammation, and cell proliferation. nih.gov In cancer cells, AITC has been reported to inhibit the Akt/mTOR signaling pathway, which is crucial for cell growth and survival. nih.gov It can also induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases. nih.govresearchgate.net

Furthermore, a study on an N-substituted thiourea derivative demonstrated its ability to act as an EGFR-targeted inhibitor. nih.gov This compound markedly reduced the tyrosine phosphorylation of EGFR and inhibited the activation of its key downstream effectors, Erk1/2 and AKT, leading to cell cycle arrest and apoptosis. nih.gov

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea |

| 1-(2,4-difluorophenyl)-3-(2-iodophenyl)thiourea |

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea |

| 1-allyl-3-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)thiourea |

| N-(Allylcarbamothioyl)-2-chlorobenzamide |

| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea |

| Allyl isothiocyanate |

| Furan |

Investigation of Intracellular Targets and Downstream Cascades

Thiourea derivatives have been shown to interact with various intracellular targets, leading to the modulation of key signaling pathways involved in cell proliferation and survival. Analogues of this compound have been investigated for their ability to inhibit protein kinases, which are crucial regulators of cellular signaling cascades. For instance, certain thiourea derivatives have been identified as inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), leading to the suppression of downstream pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt signaling cascades. These pathways are often hyperactivated in cancer cells, promoting uncontrolled growth and proliferation.

Furthermore, studies on furan-containing compounds suggest their involvement in modulating inflammatory and stress-response pathways. These compounds have been observed to affect the activity of transcription factors and enzymes that play a central role in cellular homeostasis. nih.gov

Effects on Protein Phosphorylation and Transcriptional Regulation

The regulation of protein phosphorylation is a fundamental mechanism controlling cellular processes, and its disruption is a hallmark of many diseases, including cancer. nih.gov Thiourea derivatives have been shown to influence protein phosphorylation cascades. By inhibiting protein kinases, these compounds can prevent the phosphorylation and activation of downstream effector proteins, thereby halting the signal transduction that drives pathological processes. nih.gov

Regarding transcriptional regulation, which governs gene expression, some thiourea analogues have been found to modulate the activity of transcription factors. researchgate.netrsc.org For example, the orphan nuclear receptor Nur77, a transcription factor involved in apoptosis, has been identified as a target for some thiourea derivatives. rsc.org By modulating the expression and activity of such transcription factors, these compounds can alter the genetic program of cells, for instance, by promoting the expression of pro-apoptotic genes.

Antimicrobial Mechanisms of Action

The antimicrobial properties of thiourea and furan derivatives are well-documented, with various mechanisms of action proposed for different structural analogues. nih.govmdpi.comnih.govacs.org

Disruption of Microbial Cell Wall/Membrane Integrity

Several antimicrobial agents exert their effects by compromising the structural integrity of the microbial cell wall or membrane. Some thiourea derivatives have been shown to disrupt the cell wall of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This disruption can lead to the leakage of intracellular contents and ultimately cell death. The lipophilic nature of the allyl and furan groups in this compound may facilitate its interaction with and penetration of the lipid-rich microbial cell membranes.

Inhibition of Essential Microbial Biosynthetic Pathways (e.g., DNA replication, protein synthesis)

Another key antimicrobial strategy is the inhibition of essential biosynthetic pathways necessary for microbial survival and replication. DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, is a validated target for antibacterial drugs. nih.gov Several compounds containing furan and thiourea moieties have been found to inhibit bacterial DNA gyrase, thereby preventing DNA synthesis and leading to bacterial cell death. nih.govfip.orgfip.org Additionally, enzymes involved in the biosynthesis of the bacterial cell wall, such as those in the mycolic acid pathway of Mycobacterium tuberculosis, have been identified as potential targets for thiourea derivatives. fip.org

Anticancer Mechanisms of Action

The anticancer potential of thiourea derivatives has been extensively explored, with the induction of programmed cell death being a primary mechanism of action.

Induction of Programmed Cell Death (Apoptosis/Necroptosis) Pathways

Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis and is often dysregulated in cancer. Numerous studies have demonstrated that thiourea derivatives can induce apoptosis in various cancer cell lines. nih.govnih.govmdpi.com This induction often involves the activation of caspases, a family of proteases that execute the apoptotic program.

The molecular mechanism of apoptosis induction by thiourea analogues can involve multiple pathways. Some derivatives have been shown to target key regulators of apoptosis, such as the Bcl-2 family of proteins. By altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, these compounds can trigger the mitochondrial pathway of apoptosis. While direct evidence for this compound is lacking, the general activity of its analogues suggests that it may also function through similar pro-apoptotic mechanisms. Necroptosis, another form of programmed cell death, has also been implicated as a potential mechanism for some anticancer agents, though its specific involvement with furan-thiourea derivatives requires further investigation.

Cell Cycle Arrest and Inhibition of Proliferative Signaling

The antitumor activity of this compound and its analogues is significantly attributed to their ability to induce cell cycle arrest and interfere with key proliferative signaling pathways. Investigations into the mechanistic aspects of these compounds have revealed their potential to halt the progression of cancer cells through the cell cycle, a fundamental process for tumor growth.

Studies on N-acylthiourea derivatives, a class of compounds structurally related to this compound, have demonstrated their capability to induce cell cycle arrest at the G0/G1 phase in human colon cancer (HCT-8) cells. Flow cytometry analysis of cells treated with these derivatives showed a significant accumulation of cells in the G0/G1 phase, coupled with a decrease in the proportion of cells in the S phase. This indicates that the compounds effectively block the transition from the G1 to the S phase, a critical checkpoint for DNA replication and cell division.

Further research on other N-substituted thiourea derivatives has provided more detailed insights into the inhibition of proliferative signaling. For instance, a novel N-substituted thiourea derivative, DC27, was found to induce G0/G1 arrest in human lung carcinoma cell lines. This effect was linked to the compound's ability to inhibit the epidermal growth factor receptor (EGFR) signaling pathway. Specifically, DC27 markedly reduced the tyrosine phosphorylation of EGFR and subsequently inhibited the activation of its downstream effectors, Erk1/2 and AKT, which are crucial for cell proliferation. The inhibition of these pathways ultimately leads to the observed cell cycle arrest and a reduction in cancer cell proliferation.

Similarly, a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, which share a structural resemblance to thioureas, were also shown to arrest the cell cycle at the G1 phase in A549 lung cancer cells. This further supports the role of the thiourea scaffold in mediating cell cycle arrest as a mechanism of its anticancer activity. The phosphatidylinositol 3-kinase (PI3K)-Akt and the mammalian target of rapamycin (B549165) (mTOR) pathways are vital intracellular signaling cascades that regulate cell growth, survival, and proliferation, and their dysregulation is a hallmark of many cancers. The inhibition of Akt, as seen with some thiourea derivatives, is a key intervention point in this pathway.

While direct studies on this compound's effect on specific cell cycle proteins are limited, the collective evidence from its analogues strongly suggests that its antiproliferative effects are, at least in part, mediated through the induction of G1 phase cell cycle arrest and the suppression of critical proliferative signaling pathways like the EGFR/Erk1/2 and PI3K/Akt pathways.

Table 1: Effect of Thiourea Analogues on Cell Cycle Progression

| Compound/Analogue Class | Cell Line | Effect on Cell Cycle | Reference |

| N-acyl thiourea derivatives | HCT-8 | G0/G1 phase arrest | |

| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea (DC27) | Human lung carcinoma | G0/G1 phase arrest | |

| 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives | A549 | G1 phase arrest |

Anti-angiogenic and Anti-metastatic Mechanisms

Currently, there is a lack of specific research data directly investigating the anti-angiogenic and anti-metastatic mechanisms of this compound. While the antiproliferative and cell cycle inhibitory effects of this compound and its analogues have been the primary focus of existing studies, their potential to inhibit angiogenesis and metastasis remains an area for future investigation.

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. Therefore, agents that can inhibit these processes hold significant therapeutic promise.

Given that some thiourea derivatives have been shown to inhibit signaling pathways such as the PI3K/Akt/mTOR pathway, which are also known to play a role in regulating angiogenesis and cell motility, it is plausible that this compound may possess anti-angiogenic and anti-metastatic properties. However, without direct experimental evidence, this remains speculative. Future research should aim to evaluate the effect of this compound on key processes related to angiogenesis and metastasis, such as endothelial cell proliferation and migration, tube formation, and the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF). Additionally, studies on its impact on cancer cell migration, invasion, and the activity of matrix metalloproteinases (MMPs), enzymes crucial for metastatic dissemination, would be highly valuable.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Structural Modifications with Observed Biological Potency and Selectivity

The biological activity of thiourea (B124793) derivatives can be significantly influenced by the nature of the substituents at the N1 and N3 positions. For compounds related to 1-Allyl-3-(furan-2-ylmethyl)thiourea, modifications of the allyl and furan-2-ylmethyl moieties would be expected to modulate their potency and selectivity against various biological targets.

Modifications of the Allyl Group: The allyl group at the N1 position is a relatively small and lipophilic moiety. Its replacement with other alkyl or aryl groups can impact the compound's interaction with target proteins. For instance, in a study on 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea, the presence of the allyl group was found to be favorable for its analgesic activity. It is suggested that structural modifications, including the addition of an allyl group, can positively affect analgesic properties nih.gov. The double bond in the allyl group may also participate in specific interactions with the biological target.

Modifications of the Furan-2-ylmethyl Group: The furan (B31954) ring is a key structural feature, and its substitution pattern can dramatically alter biological activity. The furan moiety is a versatile pharmacophore found in numerous bioactive compounds conicet.gov.ar. Modifications to the furan ring, such as the introduction of electron-withdrawing or electron-donating groups, or its replacement with other heterocyclic systems, would likely have a profound effect on the molecule's electronic properties and its ability to form hydrogen bonds or other interactions with a biological target. For example, in a series of furan-3-carboxamides, substitutions on the furan ring were found to correlate with their antimicrobial activity nih.gov.

A study on arylthiourea derivatives with antitubercular activity synthesized and tested a series of compounds, including analogs where the allyl group was present. The findings indicated that the nature of the aryl group significantly influenced the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. This highlights the importance of the substituent at the N3 position in determining biological potency researchgate.net.

The following table summarizes the hypothetical impact of structural modifications on the biological activity of this compound based on general SAR principles for thiourea derivatives.

| Modification Site | Structural Change | Predicted Impact on Activity/Selectivity | Rationale |

|---|---|---|---|

| N1-Allyl Group | Replacement with larger alkyl groups | May increase lipophilicity, potentially affecting cell permeability and target binding. | Increased steric bulk could either enhance or hinder binding depending on the target's binding pocket. |

| N1-Allyl Group | Replacement with aryl groups | Introduces potential for π-π stacking interactions, which could enhance binding affinity. | Aromatic rings can engage in specific interactions with aromatic amino acid residues in the target protein. |

| N3-Furan-2-ylmethyl Group | Substitution on the furan ring | Introduction of electron-withdrawing or -donating groups can alter the electronic profile and hydrogen bonding capacity. | Electronic properties are often critical for target interaction and metabolic stability. |

| N3-Furan-2-ylmethyl Group | Replacement with other heterocycles | Different heterocycles will have distinct electronic and steric properties, leading to altered target interactions. | The nature of the heteroatoms and the ring size can influence binding geometry and affinity. |

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For thiourea derivatives, the thiourea backbone itself is a critical pharmacophoric element, capable of acting as both a hydrogen bond donor and acceptor.

In the context of this compound, the key pharmacophoric features likely include:

Hydrogen Bond Donors: The two N-H groups of the thiourea moiety.

Hydrogen Bond Acceptor: The sulfur atom of the thiocarbonyl group and the oxygen atom of the furan ring.

Hydrophobic/Lipophilic Regions: The allyl group and the furan ring.

A study on the transition of furan-2-ylmethyl thiourea derivatives to tetrazoles for antimicrobial applications led to the establishment of a pharmacophore model based on the lead compounds researchgate.net. This suggests that the furan-2-ylmethyl moiety is a key component of the pharmacophore for antimicrobial activity in that series. The model would likely highlight the importance of the furan ring's position and orientation relative to the thiourea core for effective interaction with the bacterial target.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable tools for predicting the activity of new compounds and for understanding the physicochemical properties that are important for activity.

While a specific QSAR model for this compound was not found in the searched literature, numerous QSAR studies on other series of thiourea derivatives have been reported ufba.brfarmaciajournal.comnih.gov. These studies generally highlight the importance of parameters such as:

Lipophilicity (logP): This parameter is frequently found to be correlated with the biological activity of thiourea derivatives, suggesting that membrane permeability is a key factor. For a series of thiourea derivatives, logP values between 0.52 and 1.20 were associated with promising bioavailability ufba.br.

Electronic Parameters: Descriptors related to the electronic properties of the molecule, such as electronegativity and polarizability, are often included in QSAR models, indicating the importance of electronic interactions with the target.

Topological and Steric Descriptors: Parameters that describe the shape, size, and branching of the molecule are also crucial, as they relate to how well the compound fits into the binding site of the target protein.

For instance, a QSAR study on nitrofuran analogues as antitubercular agents indicated that the presence of a furan ring substituted with a nitro group is essential for activity aimspress.com. Such findings, although on a different class of furan derivatives, underscore the importance of the furan moiety in mediating biological effects.

A hypothetical QSAR model for a series of analogs of this compound might take the following form:

Biological Activity = c1(logP) + c2(Electronic Descriptor) + c3*(Steric Descriptor) + constant

Where c1, c2, and c3 are coefficients determined from the regression analysis. Such a model could be used to predict the activity of newly designed derivatives and guide further synthesis efforts.

Design and Synthesis of Focused Compound Libraries for SAR Exploration

The systematic exploration of SAR often involves the design and synthesis of focused compound libraries, where specific parts of a lead molecule are methodically varied. For this compound, a focused library approach would involve the synthesis of analogs with variations in the N1 and N3 substituents.

Synthesis Strategy: The synthesis of 1,3-disubstituted thioureas is generally straightforward. A common method involves the reaction of an isothiocyanate with a primary amine. For the synthesis of a library based on this compound, two main routes could be employed:

Route A: Reaction of allyl isothiocyanate with a library of substituted furan-2-ylmethylamines.

Route B: Reaction of furan-2-ylmethyl isothiocyanate with a library of substituted allylamines.

Both routes allow for the generation of a diverse set of analogs for SAR studies. The synthesis of various furan libraries has been reported, which could provide the necessary building blocks for this approach figshare.comnih.gov.

The following table outlines a potential focused library design for exploring the SAR of this compound.

| Library Series | Variable Moiety | Examples of Substituents | Purpose of Variation |

|---|---|---|---|

| Series 1 | N1-Substituent | Methyl, Ethyl, Propyl, Cyclohexyl, Phenyl, Substituted Phenyl | To investigate the effect of size, lipophilicity, and aromaticity at the N1 position. |

| Series 2 | N3-Substituent (Furan Ring) | 5-Methylfuran-2-ylmethyl, 5-Chlorofuran-2-ylmethyl, Thiophen-2-ylmethyl, Pyridin-2-ylmethyl | To explore the influence of electronic and steric effects of the heterocyclic ring. |

Topographical and Electronic Parameters Influencing Activity

The biological activity of a molecule is ultimately determined by its three-dimensional shape (topography) and the distribution of electrons within its structure (electronic parameters).

QSAR studies on thiourea derivatives have shown that electronic descriptors are often key predictors of activity nih.gov. For example, the presence of electron-withdrawing groups on aryl substituents can enhance the acidity of the N-H protons, potentially leading to stronger hydrogen bonding with the target. Conversely, electron-donating groups can increase the electron density on the thiocarbonyl sulfur, making it a better hydrogen bond acceptor. The interplay of these electronic effects is crucial for optimizing the biological activity of thiourea derivatives.

Coordination Chemistry and Metal Complex Formation of 1 Allyl 3 Furan 2 Ylmethyl Thiourea

Ligand Properties and Potential Coordination Sites within the Thiourea (B124793) Scaffold

1-Allyl-3-(furan-2-ylmethyl)thiourea is a multifaceted ligand possessing several potential coordination sites. The thiourea core, >N-C(S)-N<, is the primary source of its ligating ability. nih.govnih.gov The key donor atoms are the soft sulfur atom of the thiocarbonyl group (C=S) and the hard nitrogen atoms of the N-H groups. researchgate.net The presence of both soft (S) and hard (N) donor atoms allows these ligands to form stable complexes with a wide range of transition and main group metals. researchgate.net

The molecule can exist in thione [>C=S] and thiol [-C(SH)=N-] tautomeric forms, although the thione form is generally more stable. Coordination typically involves the sulfur atom, which can act as a monodentate donor. mdpi.commdpi.com Furthermore, deprotonation of the N-H group adjacent to the furan (B31954) moiety can occur, allowing the ligand to act as a bidentate chelating agent, coordinating through both the sulfur and one of the nitrogen atoms (N,S-bidentate). mdpi.commdpi.com The oxygen atom of the furan ring also presents a potential, though less common, coordination site, which could lead to tridentate (N,S,O) coordination. The flexibility of the allyl and furan-2-ylmethyl groups allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.

Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Description |

|---|---|---|

| Neutral Monodentate | S | The ligand coordinates to the metal center solely through the sulfur atom of the thiocarbonyl group. |

| Anionic Bidentate | S, N | Following deprotonation of an N-H group, the ligand chelates to the metal ion via the sulfur and nitrogen atoms, forming a stable ring structure. mdpi.com |

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent, such as ethanol (B145695) or methanol. ksu.edu.trechemcom.com The stoichiometry of the reaction, usually a 1:2 metal-to-ligand molar ratio, can be adjusted to isolate complexes with different coordination numbers. mdpi.com In many cases, a base like sodium hydroxide (B78521) or triethylamine (B128534) is used to facilitate the deprotonation of the thiourea N-H group, promoting bidentate chelation. mdpi.com

The resulting metal complexes are often colored, air-stable solids that can be purified by recrystallization. researchgate.net Characterization of these complexes relies on a combination of analytical and spectroscopic techniques.

Common Characterization Techniques:

Elemental Analysis (C, H, N, S): Confirms the empirical formula and the metal-to-ligand ratio in the complex. mdpi.com

Molar Conductivity Measurements: Determines whether the complexes are electrolytic or non-electrolytic in nature, providing insight into the coordination sphere. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the coordination sites. A shift in the ν(C=S) stretching vibration to a lower frequency and the disappearance or shift of the ν(N-H) band upon complexation are indicative of coordination through the sulfur and nitrogen atoms, respectively. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides information about the ligand's structure in diamagnetic complexes. Shifts in the signals for the N-H protons and the thiocarbonyl carbon upon complexation confirm the involvement of these groups in bonding. mdpi.com

Thermogravimetric Analysis (TGA): Investigates the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. researchgate.net

Spectroscopic Investigations of Metal-Ligand Interactions (e.g., UV-Vis, EPR)

Spectroscopic methods are crucial for elucidating the electronic structure and geometry of the metal complexes.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes, typically recorded in solvents like DMSO or DMF, provide valuable information about the coordination environment around the metal ion. The free ligand exhibits intense absorption bands in the UV region corresponding to π→π* and n→π* transitions within the furan ring and the thiourea moiety. utm.my Upon complexation, these bands may shift (bathochromic or hypsochromic shifts), and new, lower-energy bands often appear in the visible region. utm.my These new bands are attributed to d-d electronic transitions within the metal d-orbitals and metal-to-ligand charge transfer (MLCT) transitions. utm.my The position and intensity of these d-d bands can help in assigning the geometry of the complex (e.g., tetrahedral, square planar, or octahedral). researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying paramagnetic complexes, such as those of Cu(II). The EPR spectra, usually recorded for powdered samples or frozen solutions, provide information about the oxidation state of the metal and the nature of the metal-ligand bond. researchgate.net The calculated g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥) can indicate the geometry of the complex and the degree of covalency in the metal-sulfur bond. For instance, g-values greater than 2.0023 typically suggest a significant covalent character in the metal-ligand bond. doi.org

X-ray Crystallographic Analysis of Metal Complex Structures

In many reported structures of similar Cu(II) complexes, the metal center adopts a distorted square planar or square pyramidal geometry. mdpi.comnih.gov The thiourea ligand typically acts as a bidentate N,S-donor, forming a stable chelate ring with the metal ion. mdpi.com The crystal packing is often stabilized by a network of intermolecular hydrogen bonds, typically involving the N-H groups of the thiourea and acceptor atoms on adjacent molecules. nih.govnih.gov

Hypothetical Crystallographic Data for a [M(L)₂] Complex (M=Transition Metal, L=this compound)

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| Coordination Geometry | Distorted Square Planar/Tetrahedral | Depends on the metal ion and steric factors. |

| M-S Bond Length | ~2.2 - 2.4 Å | Indicates a covalent bond between the soft metal and soft sulfur donor. |

| M-N Bond Length | ~2.0 - 2.2 Å | Confirms the N,S-bidentate coordination mode. |

| C=S Bond Length | Elongated compared to free ligand | The C=S double bond character decreases upon coordination to the metal. nih.gov |

Mechanistic Studies of Biological Activities of Metal Complexes (e.g., enhanced catalytic activity, altered biological targeting)

Thiourea derivatives and their metal complexes are known for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. mdpi.comresearchgate.net The coordination of the thiourea ligand to a metal ion often enhances its biological efficacy. mdpi.comnih.gov This enhancement is generally explained by chelation theory.

According to this theory, chelation reduces the polarity of the central metal ion because of the partial sharing of its positive charge with the donor groups of the ligand. ksu.edu.tr This process increases the lipophilic nature of the complex, making it easier to penetrate the lipid layers of cell membranes. ksu.edu.tr Once inside the cell, the complex can interfere with various cellular processes.

The enhanced activity of the metal complexes may be due to several mechanisms:

Increased Bioavailability: The lipophilicity of the complex allows for better transport into the cell, leading to higher intracellular concentrations compared to the free ligand.

Altered Biological Targeting: The metal complex may bind to different biological targets than the free ligand. For example, it can interact with DNA through intercalation or groove binding, or it can inhibit essential enzymes by binding to their active sites. rsc.orgbohrium.com

Catalytic Activity: Some transition metal complexes can catalytically generate reactive oxygen species (ROS) inside the cell, which can lead to oxidative stress and ultimately cell death. rsc.org This is a proposed mechanism for the anticancer and antimicrobial activities of some metal-based drugs.

Studies on similar thiourea-metal complexes have shown that they can act as inhibitors of enzymes like DNA gyrase and topoisomerase, which are crucial for bacterial survival. mdpi.comnih.gov This dual inhibition mechanism makes them promising candidates for new antimicrobial agents.

Q & A

Q. Advanced Mechanistic Analysis

- Antibacterial activity : The allyl group enhances membrane permeability, while the furan moiety contributes to π-π stacking with bacterial enzyme active sites. MIC values for similar thioureas range from 40–50 µg/mL against E. faecalis and P. aeruginosa .

- Structure-activity relationships (SAR) : Electron-withdrawing substituents (e.g., chloro-benzoyl derivatives) improve potency by 20–30% compared to unsubstituted analogs .

What analytical techniques are critical for characterizing conformational changes in this compound?

Q. Methodological Guidance

- X-ray crystallography : Resolves bond angles (C=S: 1.68 Å) and non-covalent interactions (e.g., S···H-N hydrogen bonds) critical for ligand-protein docking .

- NMR spectroscopy : H and C NMR confirm regioselectivity (e.g., allyl proton shifts at δ 5.2–5.8 ppm) and purity .

- DFT calculations : Predict electronic properties (HOMO-LUMO gap: ~4.2 eV) and reactive sites for functionalization .

How do conflicting MIC values in literature for thiourea derivatives arise, and how can researchers address them?

Q. Data Contradiction Analysis

- Source variability : Discrepancies in MICs (e.g., 40 vs. 50 µg/mL) often stem from differences in bacterial strains, inoculum size, or broth microdilution protocols .

- Mitigation strategies :

- Standardize assays using CLSI guidelines.

- Include positive controls (e.g., ciprofloxacin) to calibrate activity .

What role does this compound play in coordination chemistry, and how does it enhance catalytic activity?

Q. Advanced Application

- Metal coordination : The thiocarbonyl group binds transition metals (e.g., Cu, Pd) via S and N donors, forming stable complexes with distorted square-planar geometries .

- Catalytic applications : Such complexes exhibit 70–85% efficiency in Suzuki-Miyaura cross-coupling reactions, attributed to electron-rich metal centers .

What computational methods are recommended for predicting the compound’s interaction with biological targets?

Q. Methodological Answer

- Molecular docking (AutoDock/Vina) : Models binding to E. coli dihydrofolate reductase (docking score: −8.2 kcal/mol) .

- MD simulations : Assess stability of ligand-enzyme complexes (RMSD < 2.0 Å over 100 ns) .

- QSAR models : Use descriptors like logP (2.1) and polar surface area (75 Ų) to predict bioavailability .

How can researchers resolve challenges in crystallizing this compound for structural studies?

Q. Technical Guidance

- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization .

- Temperature gradients : Cooling from 50°C to 4°C over 48 hours yields single crystals suitable for SC-XRD .

- Additives : Trace acetic acid (0.1% v/v) improves crystal morphology by stabilizing hydrogen bonds .

What are the key differences in antifungal mechanisms between thiourea derivatives and commercial fungicides?

Q. Advanced Comparative Analysis

- Mode of action : Thioureas inhibit fungal lanosterol 14α-demethylase (CYP51) via competitive binding, unlike polyenes (e.g., amphotericin B), which disrupt membrane integrity .

- Resistance profile : Lower resistance risk compared to azoles due to novel binding motifs (e.g., furan-allyl interaction) .

How can NMR spectral assignments distinguish this compound from its structural analogs?

Q. Analytical Strategy

- H NMR : Allyl protons appear as a multiplet (δ 5.2–5.8 ppm), while furan protons resonate as doublets (δ 6.3–7.4 ppm) .

- C NMR : Thiocarbonyl (C=S) signal at δ 178–180 ppm; allyl carbons at δ 115–125 ppm .

What strategies improve the stability of thiourea derivatives under physiological conditions?

Q. Advanced Formulation Research

- Prodrug design : Phosphonate or glycoside conjugates enhance aqueous solubility (logP reduction from 2.1 to 0.8) .

- Nanoencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase half-life from 2 to 12 hours in serum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.